molecular formula C22H20N4O3S B10992485 2-{[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one

2-{[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one

Cat. No.: B10992485
M. Wt: 420.5 g/mol
InChI Key: GBXUKXRKPVWBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • This compound belongs to the class of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives.
  • It exhibits high anti-tumor activity.
  • The structure consists of a quinazolinone core with a sulfur-containing side chain and an indole ring.
  • The methoxy group at position 8 enhances its pharmacological properties.
  • Preparation Methods

    • Synthesis involves introducing an alkyl or aralkyl group and a sulfonyl group.
    • Industrial production methods may vary, but the key steps include cyclization and functional group modifications.
  • Chemical Reactions Analysis

    • Undergoes various reactions:
      • Oxidation: Sulfoxide formation.
      • Reduction: Reduction of the quinazolinone ring.
      • Substitution: Alkyl or aralkyl group substitutions.
    • Common reagents: Oxidizing agents (e.g., mCPBA), reducing agents (e.g., NaBH₄), and nucleophiles.
    • Major products: Sulfoxide derivatives, modified quinazolinones.
  • Scientific Research Applications

      Chemistry: Scaffold for designing novel anti-cancer agents.

      Biology: Investigated for its impact on cell proliferation and apoptosis.

      Medicine: Potential anti-tumor drug candidate.

      Industry: May serve as a starting point for drug development.

  • Mechanism of Action

    • Targets c-Met kinase.
    • Inhibits cell proliferation and metastasis.
    • Molecular pathways involved: Hydrophobic interactions in the active site.
  • Properties

    Molecular Formula

    C22H20N4O3S

    Molecular Weight

    420.5 g/mol

    IUPAC Name

    2-[2-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-oxoethyl]sulfanyl-3H-quinazolin-4-one

    InChI

    InChI=1S/C22H20N4O3S/c1-29-13-6-7-18-15(10-13)16-11-26(9-8-19(16)23-18)20(27)12-30-22-24-17-5-3-2-4-14(17)21(28)25-22/h2-7,10,23H,8-9,11-12H2,1H3,(H,24,25,28)

    InChI Key

    GBXUKXRKPVWBIO-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CSC4=NC5=CC=CC=C5C(=O)N4

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.